5-Isopropylpyrrolidine-2,4-dione

Description

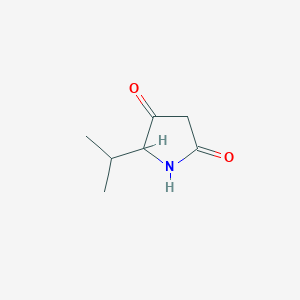

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFGCAPFRIWBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575452 | |

| Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115084-80-5 | |

| Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Pyrrolidine 2,4 Dione Systems

Classical and Contemporary Approaches to Pyrrolidine-2,4-dione (B1332186) Core Synthesis

The synthesis of the pyrrolidine-2,4-dione core has evolved significantly over the years. Classical methods often rely on cyclization reactions of linear precursors, while contemporary strategies introduce greater efficiency and complexity. A foundational approach involves the Dieckmann cyclization of N-acyl-α-amino esters. rsc.org However, this method can be limited by moderate yields and potential epimerization at the C-5 position. rsc.org Modern approaches, including multi-component reactions and ring contractions, offer alternative pathways to this important heterocyclic system. tandfonline.comrsc.org

Multi-component reactions (MCRs) provide a powerful and efficient means of synthesizing complex molecules like pyrrolidine-2,4-dione derivatives in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. tandfonline.com

One notable MCR involves a three-component [3+2] cycloaddition. This strategy often utilizes the in-situ generation of an azomethine ylide from an amino acid and an aldehyde. The subsequent 1,3-dipolar cycloaddition of this ylide with a suitable dipolarophile, such as a chalcone (B49325) or other activated alkene, yields highly substituted pyrrolidine (B122466) rings. tandfonline.comresearchgate.net For instance, the reaction of aldehydes, amino acid esters, and chalcones in the presence of a base like potassium carbonate can form pyrrolidine-2-carboxylates, which are precursors to the dione (B5365651) system. tandfonline.com Another variation involves the reaction of heterocyclic aldehydes and amino acid esters with trans-1,2-dibenzoylethylene (B146848) to produce 3,4-dibenzoyl-5-hetarylpyrrolidines. tandfonline.com

A specific example leading to a related dione system is the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) hybrids, demonstrating the utility of MCRs in building the core structure. tandfonline.com

Ring contraction strategies offer an alternative and elegant approach to the pyrrolidine skeleton by rearranging a larger heterocyclic ring. Pyridines, being abundant and inexpensive, are attractive starting materials for this purpose. osaka-u.ac.jpnih.gov A recently developed method involves a photo-promoted ring contraction of pyridines with silylborane to afford 2-azabicyclo[3.1.0]hex-3-ene derivatives. osaka-u.ac.jpnih.govnih.govscilit.com These products serve as versatile synthons for various functionalized pyrrolidines. osaka-u.ac.jpnih.gov While this specific method does not directly yield the 2,4-dione, its derivatization potential makes it a relevant contemporary strategy for accessing the broader pyrrolidine class.

A more direct, though related, example is the selective synthesis of pyrrolidin-2-ones through the cascade reactions of N-substituted piperidines. This process involves the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by a series of steps including oxidation, decarboxylation, and ipso-oxidation to furnish the pyrrolidin-2-one. rsc.org Further oxidation would be required to achieve the 2,4-dione state.

Transition Metal-Catalyzed and -Mediated Approaches to Tetramic Acids

Transition metals have enabled the development of novel and efficient catalytic cycles for the synthesis of tetramic acids and their dione tautomers. mdpi.comnih.govrsc.org These methods often proceed under mild conditions and offer unique pathways for bond formation that are inaccessible through traditional means.

Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found broad application in organic synthesis, including the formation of heterocyclic rings. wikipedia.org Its utility in constructing pyrrolidine rings is well-documented, often involving the reductive coupling of carbonyl compounds with unsaturated systems or the cyclization of precursors containing halides or other reducible functional groups. nih.govnih.govrsc.org

One relevant strategy is the reductive cross-coupling between ketones and α,β-unsaturated esters. acs.org This reaction is thought to proceed via a ketyl radical intermediate generated by the reduction of the ketone, which then adds to the unsaturated ester. A subsequent intramolecular cyclization would lead to the pyrrolidine ring. Specifically, SmI2 has been used to mediate the reductive coupling of phthalimides with activated olefins, which could be adapted for pyrrolidine-2,4-dione synthesis. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of additives, such as HMPA or proton sources like methanol. acs.org

A conceptually novel and highly efficient strategy for tetramic acid synthesis involves the silver-catalyzed incorporation of carbon dioxide (CO2). acs.orgnih.govrsc.org This method utilizes readily available propargylic amines as starting materials. acs.orgnih.gov The reaction is typically catalyzed by a simple silver salt, such as silver acetate (B1210297) (AgOAc) or silver nitrate (B79036) (AgNO3), in the presence of an organic base like 1,8-diazabicycloundec-7-ene (DBU). acs.orgrsc.orgelsevierpure.com

The proposed mechanism involves the silver-catalyzed carboxylation of the propargylic amine to form an intermediate oxazolidinone. acs.org Subsequent treatment with DBU triggers an intramolecular rearrangement with C–O bond cleavage, leading to the formation of the tetramic acid ring system under mild conditions. mdpi.comacs.org This methodology provides a direct route to multi-substituted tetramic acids, avoiding the harsh conditions often required in conventional syntheses. acs.orgnih.gov

Table 1: Silver-Catalyzed Synthesis of Tetramic Acid Derivatives

| Substrate (Propargylic Amine) | Product (Tetramic Acid) | Yield (%) | Reference |

|---|---|---|---|

| N-(1-phenylprop-2-yn-1-yl)aniline | 5-methyl-1,5-diphenylpyrrolidine-2,4-dione | 92 | acs.org |

| N-(1-(o-tolyl)prop-2-yn-1-yl)aniline | 5-methyl-5-(o-tolyl)-1-phenylpyrrolidine-2,4-dione | 91 | acs.org |

| N-(1-(m-tolyl)prop-2-yn-1-yl)aniline | 5-methyl-5-(m-tolyl)-1-phenylpyrrolidine-2,4-dione | 88 | acs.org |

| N-(1-(p-tolyl)prop-2-yn-1-yl)aniline | 5-methyl-5-(p-tolyl)-1-phenylpyrrolidine-2,4-dione | 94 | acs.org |

Palladium catalysis offers a versatile platform for carbonylation reactions, enabling the introduction of carbonyl groups into organic molecules. acs.orgnih.gov Palladium-catalyzed oxidative carbonylation has emerged as a strategy for synthesizing various heterocyclic compounds.

An interesting synthesis of a related γ-lactam structure was reported via a PdI2-catalyzed oxidative carbonylation of a 2-ynyl-amine. mdpi.com This suggests the potential for similar strategies to access the pyrrolidine-2,4-dione core. More specifically, PdI2/KI catalytic systems have been used for the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds. mdpi.com This reaction proceeds through the formation of a 2-ynamide intermediate, which then undergoes cyclization to afford furan (B31954) derivatives. mdpi.com While the reported outcome is a furan, the reaction pathway highlights the possibility of directing the cyclization towards a pyrrolidine-2,4-dione product under different conditions or with modified substrates. For example, palladium(II)-catalyzed oxidative coupling of allyl tosylamides with styrenes has been shown to produce 2,4-substituted pyrrolidines. nih.gov

Stereoselective Synthesis and Chiral Induction in Pyrrolidine-2,4-dione Chemistry

The biological activity of pyrrolidine-2,4-dione derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the chiral centers within the pyrrolidine ring is of paramount importance. Chiral induction strategies are frequently employed to generate enantiomerically enriched or diastereomerically pure products.

One prominent approach to introduce chirality is the use of the chiral pool, where readily available enantiopure starting materials, such as α-amino acids, are utilized. nih.gov L-proline, for instance, is a frequently used building block and catalyst for stereoselective syntheses due to its inherent chirality. whiterose.ac.uk The stereocenter at the C5 position of the pyrrolidine-2,4-dione ring can be directly derived from the corresponding natural or unnatural α-amino acid.

Diastereoselective and enantioselective 1,3-dipolar cycloadditions represent another powerful tool for the construction of densely substituted pyrrolidines with multiple stereocenters. acs.org These reactions, often involving in situ generated azomethine ylides, allow for the simultaneous formation of up to four stereogenic centers with a high degree of control. acs.org The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can effectively direct the stereochemical outcome of these cycloadditions, leading to the synthesis of highly functionalized proline derivatives with excellent diastereoselectivity. acs.org

Furthermore, organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of substituted pyrrolidines. Chiral phosphoric acids, for example, have been successfully employed to catalyze intramolecular aza-Michael cyclizations, affording pyrrolidines with high enantioselectivities. whiterose.ac.uk This "clip-cycle" approach involves the activation of a Cbz-protected bis-homoallylic amine via an alkene metathesis reaction, followed by the enantioselective cyclization. whiterose.ac.uk

The following table summarizes selected stereoselective methods for the synthesis of substituted pyrrolidines, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.

| Starting Material(s) | Reaction Type | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| N-tert-Butanesulfinylazadienes, Azomethine Ylides | [3+2] Cycloaddition | Ag2CO3 | Densely substituted pyrrolidines | High regio- and diastereoselectivity | acs.org |

| Cbz-protected bis-homoallylic amines, Thioacrylate | Intramolecular aza-Michael cyclization | Chiral Phosphoric Acid | 2,2- and 3,3-disubstituted pyrrolidines | High enantioselectivities | whiterose.ac.uk |

| Benzyloxy imide | Asymmetric allylic alkylation / Ring contraction | Pd(OAc)2, (S)-(CF3)3-t-BuPHOX | Enantioenriched 2,2-disubstituted pyrrolidines | High enantioselectivity | nih.gov |

| L-aspartic acid-derived ethenylaziridine, Substituted styrene | Aziridine ring expansion cascade | N-Bromosuccinimide (NBS) | Functionalized pyrrolidines with three stereocenters | Excellent diastereoselectivity | scispace.com |

Targeted Synthesis of 5-Isopropylpyrrolidine-2,4-dione and its Direct Analogues

The targeted synthesis of this compound can be envisioned through the application of established methodologies for the synthesis of 5-alkyl-pyrrolidine-2,4-diones, primarily utilizing the corresponding α-amino acid, L-valine, as a chiral starting material.

A well-documented and robust method for the synthesis of chiral 5-substituted pyrrolidine-2,4-diones (tetramic acids) involves the N-acylation of an amino acid ester followed by a Dieckmann-type condensation. nih.gov This strategy has been successfully applied to the synthesis of (S)-5-benzylpyrrolidine-2,4-dione from L-phenylalanine methyl ester hydrochloride. nih.gov Adapting this methodology for this compound would involve the use of L-valine methyl ester hydrochloride as the starting material. The key steps would include the N-acylation with a suitable acylating agent, followed by an intramolecular cyclization to furnish the desired dione.

Another promising approach involves the use of Meldrum's acid as a C-acylating agent for N-protected amino acids. A described synthesis of pyrrolidine-2,4-diones utilizes Boc-protected amino acids, which are activated and then reacted with Meldrum's acid in the presence of coupling agents like EDC and a base such as DMAP. uitm.edu.my The resulting intermediate can then be cyclized to form the Boc-protected pyrrolidine-2,4-dione. Subsequent deprotection under acidic conditions would yield the final product. The application of this method with Boc-L-valine would provide a direct route to this compound.

A general synthetic scheme for the preparation of this compound from L-valine, based on the Meldrum's acid approach, is outlined below:

Step 1: N-Protection of L-Valine L-Valine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base to yield N-Boc-L-valine.

Step 2: Activation and Reaction with Meldrum's Acid The carboxylic acid of N-Boc-L-valine is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated species then reacts with Meldrum's acid in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Step 3: Cyclization and Decarboxylation The intermediate adduct undergoes thermal cyclization and decarboxylation to form N-Boc-5-isopropylpyrrolidine-2,4-dione.

Step 4: Deprotection The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to afford the final product, this compound.

The following table details the key transformations in the proposed synthesis of this compound.

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | N-Protection | L-Valine, (Boc)2O, Base (e.g., NaOH) | N-Boc-L-Valine |

| 2 | Acylation | N-Boc-L-Valine, Meldrum's acid, EDC, DMAP, DCM | Acylated Meldrum's acid derivative |

| 3 | Cyclization | Heat (e.g., reflux in EtOAc) | N-Boc-5-isopropylpyrrolidine-2,4-dione |

| 4 | Deprotection | N-Boc-5-isopropylpyrrolidine-2,4-dione, TFA, DCM | This compound |

Chemical Reactivity and Derivatization of the Pyrrolidine 2,4 Dione Scaffold

Functionalization Reactions at Key Positions (e.g., C-3, C-5, N-1) of the Ring System

The structure of the pyrrolidine-2,4-dione (B1332186) ring offers several sites for chemical modification, primarily at the nitrogen atom (N-1), the carbon between the two carbonyls (C-3), and the carbon adjacent to the nitrogen (C-5).

N-1 Position: The nitrogen atom can be functionalized through alkylation or acylation reactions. These reactions typically require a base to deprotonate the N-H group, forming an amide anion that then reacts with an electrophile. The synthesis of N-substituted pyrrolidine-2,4-diones is a common strategy to introduce molecular diversity. clockss.org

C-3 Position: The C-3 position is located between the two carbonyl groups, making the attached protons acidic and the carbon nucleophilic upon deprotonation. This active methylene (B1212753) group is a key site for various carbon-carbon bond-forming reactions. For instance, it can undergo condensation reactions with aldehydes and ketones to yield 3-alkylidene or 3-arylidene derivatives. researchgate.netnih.gov It can also react with electrophiles like ethyl orthoformate to produce 3-ethoxymethylene derivatives, which are themselves versatile intermediates for further functionalization. nih.govresearchgate.net Other reactions at this position include bromination and aminomethylation. researchgate.net

C-5 Position: The C-5 position can also be a site for substitution, often established during the synthesis of the ring itself. The substituent at C-5, such as the isopropyl group in the title compound, influences the steric and electronic properties of the molecule.

Formation of Substituted Pyrrolidine-2,4-dione Derivatives

The synthesis of substituted pyrrolidine-2,4-dione derivatives is of significant interest due to their presence in natural products and their utility as synthetic intermediates. Several synthetic strategies have been developed.

One common method involves the Dieckmann condensation of N-substituted amino acid esters. However, a more direct and widely used approach is the condensation of β-keto esters with amines or amino acids. For example, heating the 3-ethoxycarbonyl derivative of pyrrolidine-2,4-dione with water or nitromethane (B149229) can yield the parent dione (B5365651). rsc.org

Multicomponent reactions have also emerged as an efficient way to construct this scaffold. For instance, the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline (B41778) can produce highly substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are tautomers of pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov These can then be further reacted with amines to generate a library of derivatives. nih.gov

A variety of substituted derivatives have been synthesized for different applications, including those with hydrazine (B178648) and diphenyl ether pharmacophores, which have been characterized by FT-IR, NMR, and HR-MS. rsc.org

Table 1: Examples of Reactions for Derivatization of the Pyrrolidine-2,4-dione Scaffold

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

| Condensation | C-3 | Aromatic aldehydes (e.g., veratraldehyde) | 3-Arylidene derivatives | researchgate.netnih.gov |

| Ethoxymethylene formation | C-3 | Ethyl orthoformate | 3-Ethoxymethylene derivative | nih.gov |

| Aminomethylene formation | C-3 | 3-Ethoxymethylene derivative + amines (e.g., hydrazine, morpholine) | 3-Substituted aminomethylene derivatives | nih.gov |

| Cyclization | C-3 | Reaction of a C-3 urea (B33335) derivative with a malonate ester | Fused heterocyclic systems | nih.gov |

Tautomerism Studies of 5-Isopropylpyrrolidine-2,4-dione and its Derivatives

Pyrrolidine-2,4-diones, as β-dicarbonyl compounds, exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of double bonds, leading to a dynamic equilibrium between two or more structural isomers. For the pyrrolidine-2,4-dione ring, several tautomeric forms are possible, significantly influencing the compound's chemical properties and interactions. The primary equilibrium exists between the diketo form and two enol forms, where one of the carbonyls is converted to a hydroxyl group, creating a carbon-carbon double bond within the ring (a 3-pyrrolin-2-one structure). researchgate.netmdpi.com

Figure 1: Tautomeric Forms of Pyrrolidine-2,4-dione

(General representation where R would be isopropyl for the title compound)

Spectroscopic Investigations of Tautomeric Forms (e.g., NMR, X-ray Crystallography)

Spectroscopic methods are crucial for identifying and quantifying the different tautomers present in a sample.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer. researchgate.netresearchgate.net In some cases, if the interconversion between tautomers is fast on the NMR timescale, averaged signals or broadened peaks may be observed. nih.govresearchgate.net For example, the ¹³C NMR spectrum of certain 4-acetyl-3-hydroxy-3-pyrroline-2-ones in DMSO-d₆ shows broadened peaks due to the tautomeric equilibrium. nih.gov The chemical shifts of the carbons and protons in the ring are sensitive to the electronic environment, allowing for the differentiation between keto and enol forms. mdpi.com

X-ray Crystallography: In the solid state, X-ray crystallography provides unambiguous evidence for the existence of a specific tautomer by determining the precise atomic positions and bond lengths. nih.govnih.gov It can reveal which tautomeric form is preferentially stabilized in the crystal lattice. Studies on related heterocyclic systems have shown that the crystal structure can lock the molecule into a single tautomeric form, which may not be the most abundant form in solution. nih.gov

Table 2: Spectroscopic Data for Characterizing Pyrrolidine-2,4-dione Tautomers

| Technique | Observable Feature | Implication | Reference |

| ¹H NMR | Presence of vinyl-H or enolic-OH signals | Indicates the presence of enol tautomers. | mdpi.com |

| ¹³C NMR | Chemical shifts for C=O vs. C-OH and C=C carbons | Differentiates between keto and enol forms; broadened signals can indicate fast exchange. | nih.govmdpi.com |

| X-ray Crystallography | Bond lengths (e.g., C-O, C=O, C-C, C=C) | Provides definitive structure of the tautomer present in the solid state. | nih.gov |

Factors Influencing Tautomeric Equilibria (e.g., Solvent, Substituents, Temperature)

The position of the tautomeric equilibrium is not fixed and can be influenced by several external and internal factors.

Solvent: The polarity and hydrogen-bonding capability of the solvent play a significant role. mdpi.comnih.gov Polar, protic solvents can stabilize the more polar tautomer (often the enol form) through hydrogen bonding. Conversely, non-polar solvents tend to favor the less polar diketo form. Studies on similar β-dicarbonyl systems show that the percentage of the enol form can vary dramatically with the solvent used. mdpi.com For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form dominates in non-polar solvents like chloroform. mdpi.com

Substituents: The electronic nature of substituents on the pyrrolidine-2,4-dione ring can alter the relative stability of the tautomers. mdpi.com Electron-withdrawing groups can increase the acidity of the protons involved in tautomerization, while the steric bulk of substituents can favor one tautomer over another to minimize steric strain.

Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. In some β-diketone systems, increasing the temperature can shift the equilibrium towards one of the forms. ruc.dk

Advanced Spectroscopic and Structural Characterization of Pyrrolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For pyrrolidine-2,4-dione (B1332186) derivatives, ¹H and ¹³C NMR provide direct information about the carbon skeleton and the surrounding chemical environments.

A significant aspect of the chemistry of pyrrolidine-2,4-diones is their potential to exist in multiple tautomeric forms. The diketo form can equilibrate with its corresponding enol tautomers. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrrolidine (B122466) ring.

In hydrogen-bond-accepting solvents like DMSO, the equilibrium may favor the enol form, which can lead to the broadening of certain peaks in the ¹³C NMR spectrum. nih.gov This phenomenon is attributed to the chemical exchange between the tautomers on the NMR timescale. For instance, studies on related 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives have shown that while the ¹H NMR spectra may appear similar in different solvents, the ¹³C NMR spectra can exhibit significant changes, such as the sharpening of peaks when moving from DMSO-d₆ to CDCl₃, indicating the presence of tautomerism. nih.gov

The analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons, confirming the connectivity and stereochemistry of the molecule. Techniques like COSY, HSQC, and HMBC are often employed to establish detailed structural correlations.

Carbon-13 NMR Chemical Shift Analysis of Carbonyl Groups in Pyrrolidine-2,4-diones

The ¹³C NMR spectrum is particularly informative for characterizing pyrrolidine-2,4-diones due to the presence of two distinct carbonyl groups (C2 and C4). The chemical shifts of these carbonyl carbons are highly sensitive to their electronic environment.

Generally, carbonyl carbons in ketones and aldehydes resonate in the downfield region of the spectrum, typically between 190 and 220 ppm, while those in amides, esters, and carboxylic acids appear between 170 and 180 ppm. bhu.ac.inorganicchemistrydata.org For the pyrrolidine-2,4-dione ring, the C2 carbonyl is part of an amide functional group, and the C4 carbonyl is a ketone. Consequently, they are expected to have distinct chemical shifts. The C2 amide carbonyl typically appears further upfield compared to the C4 keto-carbonyl. For example, in a study of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], two carbonyl peaks were observed at δ 196.74 and 181.06. researchgate.net

Conjugation with a double bond or an aromatic ring generally causes an upfield shift (6-10 ppm) for carbonyl signals. organicchemistrydata.org The specific substituents on the pyrrolidine ring, including the 5-isopropyl group, will influence the precise chemical shifts of the C2 and C4 carbonyls through inductive and steric effects. The analysis of these shifts provides critical data for confirming the dione (B5365651) structure.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Carbonyl Groups

| Functional Group | Chemical Shift (δ) Range (ppm) |

|---|---|

| Ketones | 205 - 220 |

| Aldehydes | 190 - 200 |

| Amides | 170 - 180 |

| Esters & Carboxylic Acids | 170 - 180 |

This table is based on established chemical shift ranges for common organic functional groups. bhu.ac.inorganicchemistrydata.org

X-ray Crystallography for Solid-State Structure Determination of Pyrrolidine-2,4-diones

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

For pyrrolidine-2,4-dione derivatives, single-crystal X-ray diffraction analysis confirms the ring conformation and the relative stereochemistry of substituents. The solid-state structure can reveal which tautomeric form (diketo or enol) is present in the crystal lattice. For example, crystallographic studies on various pyrrolidine derivatives have unambiguously confirmed their assigned structures. researchgate.netresearchgate.net

In the crystal structure of the related compound, pyrrolidine-2,5-dione, the non-hydrogen atoms are nearly coplanar. The molecules form inversion dimers linked by N—H⋯O hydrogen bonds. nih.gov Such intermolecular interactions are crucial in dictating the packing of the molecules in the crystal. While specific crystallographic data for 5-isopropylpyrrolidine-2,4-dione is not available, the analysis of related structures provides a clear framework for what can be expected. The data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 2: Illustrative Crystal Data for a Related Compound: Pyrrolidine-2,5-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

Data obtained from the crystallographic study of pyrrolidine-2,5-dione. nih.gov

Computational and Theoretical Investigations of Pyrrolidine 2,4 Dione Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, reaction energies, and activation barriers of chemical reactions. For the pyrrolidine-2,4-dione (B1332186) scaffold, DFT studies provide critical insights into its synthesis and reactivity.

Research has focused on elucidating the multi-step reaction mechanisms that lead to the formation of the pyrrolidinedione ring. For instance, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) has been studied using DFT. rsc.orgrsc.org This process involves a Michael addition, a Nef-type rearrangement, and a final cyclization step. rsc.orgresearchgate.net DFT calculations are crucial for mapping the potential energy surface of the entire reaction, identifying transition states, and determining the energy barrier for each elementary step.

Key findings from such studies on related systems include:

Cyclization Barriers: The final step of forming the pyrrolidine (B122466) ring can have a very low energy barrier. In a modeled reaction forming a pyrrolidinedione derivative, the barrier for cyclization was calculated to be as low as 11.9 kJ/mol when the lactone carbonyl group was protonated. rsc.orgresearchgate.net

Solvent and Catalyst Effects: Theoretical models can incorporate solvent molecules to simulate reaction conditions more accurately. The presence of a single water molecule was found to significantly lower the energy barrier for certain rearrangement steps in pyrrolidinedione synthesis. rsc.orgresearchgate.net

These energetic calculations are fundamental for optimizing reaction conditions to improve yields and for understanding the intrinsic reactivity of the pyrrolidine-2,4-dione core.

Table 1: Representative Activation Energies in Pyrrolidinedione Synthesis (DFT Calculations) This table presents data from a modeled synthesis of pyrrolidinedione derivatives to illustrate the type of energetic information obtained from DFT studies.

| Reaction Step | Catalyst/Conditions | Calculated Activation Energy (kJ/mol) | Reference |

| Michael Addition | Deprotonated Nitromethane | 21.7 | rsc.orgresearchgate.net |

| Tautomerization | Proton-donor/acceptor molecule | 197.8 | rsc.org |

| Cyclization | Protonated intermediate | 11.9 | rsc.orgresearchgate.net |

| Lactone Ring Opening | Acidic aqueous solution | 84.9 | rsc.org |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 5-Isopropylpyrrolidine-2,4-dione) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of the pyrrolidine ring are common scaffolds in medicinal chemistry. nih.gov Docking studies on various pyrrolidine and dione-containing compounds have been performed to evaluate their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and epidermal growth factor receptor (EGFR). researchgate.netnih.govebi.ac.uk

The process involves:

Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).

Defining the active site where the natural substrate or a known inhibitor binds.

Computationally placing the ligand (e.g., this compound) into the active site in many different possible conformations.

Using a scoring function to estimate the binding affinity (often reported as a negative value in kcal/mol, where a more negative score indicates stronger binding) for each pose.

Key interactions that stabilize the ligand-protein complex are identified, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar groups, such as the isopropyl group of this compound and nonpolar amino acid residues in the protein's binding pocket.

Electrostatic Interactions: Attractive or repulsive forces between charged groups.

For example, in a study of pyrrolidine-2,5-dione derivatives as COX-2 inhibitors, docking simulations showed that selective inhibitors formed key interactions with amino acid residues in a secondary pocket of the COX-2 enzyme, explaining their selectivity over the COX-1 isoform. ebi.ac.uk Similarly, docking of pyrrolidin-2-one derivatives into AChE revealed that high-scoring compounds formed stable complexes within the enzyme's active site. researchgate.net

Table 2: Example Docking Scores for Dione-Containing Ligands Against Biological Targets This table shows representative data for compounds structurally related to pyrrolidine-2,4-dione to demonstrate typical results from molecular docking studies.

| Ligand Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Pyrrolidin-2-one derivative | Acetylcholinesterase (AChE) | -18.59 | - | researchgate.net |

| Pyrrolo[3,2-d]pyrimidine | EGFR | -21.66 | LYS721, CYS773 | nih.gov |

| Pyrrolidine-2,5-dione derivative | COX-2 | Not specified (IC50 = 0.98 µM) | Arg513, Tyr385 | ebi.ac.uk |

Conformational Analysis and Stability Predictions

The pyrrolidine-2,4-dione scaffold can exist in several different structural forms, or tautomers, due to the mobility of protons. This phenomenon, known as keto-enol tautomerism, is a critical aspect of its chemistry. masterorganicchemistry.com The two primary forms are the diketo form and the enol forms. Computational methods are used to predict the three-dimensional shape (conformation) and relative stability of these different isomers.

The main tautomeric equilibrium for pyrrolidine-2,4-dione is between the diketo form and two possible enol forms:

Dione (B5365651) Form: Both carbonyl groups (C=O) at positions 2 and 4 exist as ketones.

Enol Form 1 (4-hydroxy-1,5-dihydro-2H-pyrrol-2-one): The ketone at position 4 is converted to an enol (a hydroxyl group attached to a carbon-carbon double bond).

Enol Form 2 (2-hydroxy-1H-pyrrol-4(5H)-one): The ketone at position 2 is converted to an enol.

Theoretical studies on analogous β-dicarbonyl compounds show that the enol form is often significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring. nih.gov The stability of these forms is highly dependent on factors such as the solvent and the nature of substituents. mdpi.com

DFT calculations can precisely quantify the energy difference between these tautomers. For a similar system, 4-acetyl-3-hydroxy-3-pyrroline-2-one, calculations showed that one tautomer was more stable than another by only 1.3 kcal/mol in the gas phase, with a very small energy barrier for interconversion (0.5 kcal/mol), indicating a rapid equilibrium between the forms. nih.gov The polarity of the solvent can shift this equilibrium; non-polar solvents tend to favor the internally hydrogen-bonded enol form, while polar, hydrogen-bonding solvents can stabilize the diketo form. masterorganicchemistry.com

For this compound, the bulky isopropyl group at C5 would also influence the conformational preferences of the five-membered ring, which adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. Computational analysis can predict the most stable ring pucker and the rotational orientation of the isopropyl group.

Table 3: Theoretical Stability of Tautomers in a Pyrrolidinone System Data based on calculations for 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives to illustrate the small energy differences between tautomers.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Ethanol Solvent | Reference |

| Tautomer A | 0.0 (Most Stable) | 0.0 (Most Stable) | nih.gov |

| Tautomer B | +1.3 | +0.4 | nih.gov |

| Transition State (A↔B) | +1.8 | +1.4 | nih.gov |

Biosynthetic Pathways of Pyrrolidine 2,4 Dione Type Natural Products

Enzymatic Production of Analogs

The enzymatic machinery responsible for producing the pyrrolidine-2,4-dione (B1332186) core is remarkably adaptable, capable of generating a suite of structural analogs. This flexibility primarily stems from the substrate promiscuity of the initial adenylation (A) domain within the PKS-NRPS hybrid enzyme.

Tenuazonic Acid Analogs: A Case Study

The biosynthesis of tenuazonic acid (TeA) in fungi such as Alternaria alternata and Magnaporthe oryzae serves as an excellent model for understanding the production of related analogs. researchgate.netresearchgate.net The key enzyme, TeA synthetase 1 (TAS1), is a PKS-NRPS hybrid that utilizes L-isoleucine as its primary amino acid substrate. researchgate.netapsnet.org However, research has shown that the adenylation domain of TAS1 can accept other amino acids, leading to the formation of various TeA analogs.

For instance, feeding cultures of A. alternata with different amino acids can result in the production of analogs with varied substituents at the 5-position of the pyrrolidine-2,4-dione ring. scielo.org.mx When L-valine is supplied, the fungus produces 3-acetyl-5-isopropyltetramic acid. scielo.org.mx Similarly, the addition of L-leucine to the culture medium leads to the formation of 3-acetyl-5-isobutyltetramic acid (iso-TeA). scielo.org.mx This demonstrates the capacity of the enzymatic system to generate a family of related compounds based on the available amino acid precursors.

Table 1: Tenuazonic Acid Analogs Produced by Enzymatic Synthesis

| Precursor Amino Acid | Resulting Analog | Producing Organism |

|---|---|---|

| L-Isoleucine | Tenuazonic Acid | Alternaria alternata, Magnaporthe oryzae |

| L-Valine | 3-acetyl-5-isopropyltetramic acid | Alternaria alternata |

| L-Leucine | 3-acetyl-5-isobutyltetramic acid (iso-TeA) | Alternaria alternata |

The Central Role of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Enzymes

The biosynthesis of pyrrolidine-2,4-dione natural products is a hallmark of a unique class of multifunctional enzymes known as polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids. researchgate.netebi.ac.uk These enzymatic assembly lines combine modules from both polyketide and nonribosomal peptide synthesis to create structurally diverse hybrid molecules. nih.gov

The biosynthesis of tenuazonic acid by TAS1 provides a clear illustration of this process. researchgate.netnih.gov The TAS1 enzyme is organized into distinct domains, each with a specific catalytic function. apsnet.org The process commences with the NRPS module. researchgate.net

The key steps in the biosynthesis are as follows:

Amino Acid Activation: The adenylation (A) domain selects and activates the appropriate amino acid precursor (e.g., L-isoleucine for TeA) as an aminoacyl-adenylate. apsnet.org

Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) or thiolation (T) domain. apsnet.orgcityu.edu.hk

Condensation: The condensation (C) domain catalyzes the formation of an amide bond between the amino group of the tethered amino acid and an acetoacetyl-CoA molecule. apsnet.org

Cyclization and Release: The final and crucial step is the intramolecular cyclization of the resulting N-acetoacetyl-aminoacyl intermediate. This reaction is catalyzed by the ketosynthase (KS) domain of the PKS module, which facilitates a Dieckmann-type condensation to form the characteristic pyrrolidine-2,4-dione ring and release the final product. researchgate.netresearchgate.net

This integrated enzymatic architecture, where PKS and NRPS modules work in concert, is a sophisticated strategy employed by fungi to generate complex and biologically active molecules from simple metabolic precursors. cityu.edu.hkresearchgate.net The study of these hybrid enzymes not only illuminates the biosynthesis of known natural products but also opens avenues for the engineered production of novel compounds with potential applications in medicine and agriculture. ebi.ac.uk

Preclinical Biological Activities and Mechanistic Studies of Pyrrolidine 2,4 Dione Scaffold Derivatives

Antimicrobial Activity of Pyrrolidine-2,4-dione (B1332186) Derivatives

Derivatives of the pyrrolidine-2,4-dione scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising area of research for the development of new therapeutic agents. nih.govnih.gov These compounds have shown efficacy against various microbial threats, including bacteria and fungi. nih.govnih.gov The core structure, also known as a tetramic acid moiety, is found in numerous natural products with known antimicrobial properties. nih.gov

Antibacterial Mechanisms and Target Modulation (e.g., Tyrosyl-tRNA Synthetase)

The antibacterial action of certain pyrrolidine (B122466) derivatives is attributed to their ability to inhibit essential bacterial enzymes. A key target that has been identified is tyrosyl-tRNA synthetase (TyrRS), an enzyme crucial for protein synthesis in bacteria. nih.gov By inhibiting TyrRS, these compounds disrupt the process of translating genetic code into proteins, which is vital for bacterial survival. nih.gov The inhibition of aminoacyl-tRNA synthetases, including TyrRS, is a recognized strategy for developing new antibiotics with high specificity and selectivity. nih.gov

Furthermore, some pyrrolidine-2,3-dione (B1313883) derivatives have shown the ability to eradicate S. aureus biofilms, which are notoriously resistant to conventional antibiotics. rsc.org Studies have also indicated that combining thiazole (B1198619) and pyrrolidine moieties can yield derivatives with selective activity against Gram-positive bacteria. biointerfaceresearch.com For instance, 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Type | Target Organism | Mechanism/Target | Reference |

| Pyrrolidine-2,4-dione Derivatives | Bacteria | Tyrosyl-tRNA Synthetase Inhibition | nih.gov |

| 1-(pyridin-4-yl)pyrrolidin-2-one Derivatives | Plasmodium falciparum | Prolyl-tRNA Synthetase (PRS) Inhibition | nih.gov |

| Pyrrolidine-2,3-dione Dimers | Staphylococcus aureus (MSSA) | Biofilm Eradication | rsc.org |

| 5-Oxopyrrolidine Derivatives | Multidrug-resistant S. aureus | Not specified | nih.gov |

| Thiazole-pyrrolidine Derivatives | Gram-positive bacteria | Not specified | biointerfaceresearch.com |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

Antifungal Properties and Efficacy

Pyrrolidine-2,4-dione derivatives have also exhibited significant antifungal properties. nih.gov For instance, certain derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores have shown potent activity against fungi like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org One particular compound, 4h , demonstrated an in vitro EC₅₀ value of 0.39 μg/mL against R. solani, outperforming the commercial fungicide boscalid. rsc.org Microscopic analysis revealed that this compound causes abnormal branches and swelling in the fungal hyphae. rsc.org

Additionally, hydrazones with a 5-oxopyrrolidine structure have displayed excellent antifungal properties, with high minimum inhibitory concentrations (MIC) against Candida tenuis and Aspergillus niger. nih.gov The design of antifungal peptidomimetics based on the pyrrolidine-2,4-dione scaffold has also been explored as a strategy to develop new antifungal agents. nih.gov

Agricultural Bioactivities of Pyrrolidine-2,4-dione Derivatives

The biological activities of pyrrolidine-2,4-dione derivatives extend into the agricultural sector, where they have shown potential as both herbicides and nematicides. rsc.org This dual activity makes them attractive candidates for the development of novel crop protection agents. nih.gov

Herbicidal Potential

Several studies have highlighted the herbicidal capabilities of pyrrolidine-2,4-dione derivatives. rsc.orgbohrium.com Inspired by natural tetramic acids, researchers have synthesized novel derivatives that exhibit moderate to good inhibitory effects on plant growth. rsc.org For example, compounds 10q and 10n showed significant herbicidal activity against the roots of barnyard grass and rape seedlings, with inhibition rates of 65.6% and 84.0%, respectively, at a concentration of 100 μg/mL. rsc.org Similarly, a series of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones demonstrated high herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov

Table 2: Herbicidal Activity of Selected Pyrrolidine-2,4-dione Derivatives

| Compound | Target Plant | Inhibition Rate (%) | Concentration (μg/mL) | Reference |

| 10q | Barnyard grass (root) | 65.6 | 100 | rsc.org |

| 10n | Rape seedling (root) | 84.0 | 100 | rsc.org |

Data extracted from a study on novel pyrrolidine-2,4-dione derivatives. rsc.org

Nematicidal Effects

In addition to their herbicidal properties, pyrrolidine-2,4-dione derivatives have been investigated for their nematicidal effects. Nematodes, particularly root-knot nematodes like Meloidogyne species, are significant agricultural pests that cause substantial crop damage. scielo.br The pyrrolidine-2,4-dione scaffold is found in natural products that are known to have insecticidal activity, which has prompted research into their potential against nematodes. nih.gov While specific data on the nematicidal efficacy of 5-isopropylpyrrolidine-2,4-dione is limited in the provided search results, the broader class of pyrrolidine-2,4-dione derivatives is recognized for its potential in this area. nih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation by Pyrrolidine-Based Scaffolds

The versatility of the pyrrolidine scaffold is further demonstrated by its ability to inhibit various enzymes and modulate receptors, indicating its potential in diverse therapeutic and industrial applications. nih.gov

Derivatives of pyrrolidine-2,5-dione have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Some of these compounds showed a preference for inhibiting COX-2 in the submicromolar to nanomolar range. nih.gov Furthermore, the pyrrolidine scaffold has been utilized to create potent and selective human β3 adrenergic receptor agonists. nih.gov By constraining the typical ethanolamine (B43304) core of β3-AR agonists within a pyrrolidine ring, researchers were able to maintain potency while improving selectivity. nih.gov

The pyrrolidine ring's non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, making it an attractive scaffold for medicinal chemists. nih.gov This structural feature contributes to the ability of pyrrolidine-based compounds to bind to and modulate the activity of a wide range of biological targets.

Inhibition of Specific Enzymes

Derivatives of the pyrrolidine-2,4-dione scaffold have been investigated for their potential to inhibit several key enzymes implicated in various physiological and pathological processes.

Carbonic Anhydrase, Acetylcholinesterase, and DPP-4 Inhibition:

Research has highlighted the potential of pyrrolidine derivatives as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE). For instance, the flavonoid taxifolin, also known as dihydroquercetin, has demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) with Ki values of 29.2 nM and 24.2 nM, respectively. nih.gov The same compound also inhibited AChE with a Ki of 16.7 nM. nih.gov While not a direct derivative of this compound, this illustrates the potential for related structures to interact with these enzymes. Furthermore, certain sulfonamide derivatives of pyrrolidine-2,5-dione have been evaluated for their off-target inhibitory effects on bovine carbonic anhydrase-II. nih.gov The pyrrolidine scaffold is recognized for its role in designing inhibitors for enzymes like DPP-4, which is a target in diabetes management.

Alpha-Amylase Inhibition:

The pyrrolidine-2,4-dione scaffold is a core component of compounds known as tetramic acids, which are found in various natural products. While direct studies on this compound's effect on alpha-amylase are not specified, the broader class of pyrrolidine derivatives has been explored for various enzymatic inhibitory activities. The structural similarity of the pyrrolidine-2,4-dione ring to various enzyme substrates suggests potential for competitive inhibition.

Table 1: Enzyme Inhibition by Pyrrolidine-2,4-dione Related Compounds

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Source |

|---|---|---|---|

| Taxifolin | Carbonic Anhydrase I (hCA I) | Ki: 29.2 nM | nih.gov |

| Taxifolin | Carbonic Anhydrase II (hCA II) | Ki: 24.2 nM | nih.gov |

| Taxifolin | Acetylcholinesterase (AChE) | Ki: 16.7 nM | nih.gov |

| Pyrrolidine-2,5-dione Sulfonamide Derivatives | Carbonic Anhydrase-II (bovine) | Evaluated for off-target inhibition | nih.gov |

Modulation of Ion Channels

The pyrrolidine ring is a key structural element in compounds that modulate the activity of various ion channels, which are crucial for cellular excitability and signaling.

Voltage-Gated Sodium Channels:

Voltage-gated sodium channels (Nav) are fundamental for the generation and propagation of action potentials in excitable cells. diva-portal.org The C-terminal domain and the III-IV linker of Nav1.4 and Nav1.5 channels contain binding sites for Ca2+ and calmodulin, which can modulate channel activity. nih.gov While direct modulation by this compound is not explicitly detailed, the pyrrolidine core is present in various natural toxins and synthetic compounds that target these channels. For instance, some pyrrolidine alkaloids have shown electrophysiologic activity. nih.gov The study of how different pyrrolidine derivatives interact with these channels is an active area of research.

L-type Calcium Channels:

L-type voltage-gated calcium channels (CaV) are essential for converting electrical signals at the cell surface into intracellular calcium transients, which trigger a multitude of physiological responses. guidetopharmacology.org The activity of these channels is regulated by various factors, including protein-protein interactions and phosphorylation. guidetopharmacology.org Research has shown that Ca2+ influx through L-type calcium channels can regulate the expression of smooth muscle differentiation marker genes. nih.gov While specific data on this compound is limited, the broader class of pyrrolidine-containing molecules has been investigated for their effects on calcium signaling.

Table 2: Ion Channel Modulation by Pyrrolidine-Related Scaffolds

| Ion Channel | Modulatory Effect | Compound Class/Example | Source |

|---|---|---|---|

| Voltage-Gated Sodium Channels (Nav1.4, Nav1.5) | Modulation by Ca2+ and calmodulin binding to domains containing pyrrolidine-like structures in some natural modulators. | Pyrrolidine alkaloids | nih.govnih.gov |

| L-type Calcium Channels (CaV) | Regulation of gene expression via Ca2+ influx. | General (implicated by the role of CaV channels in cellular signaling) | guidetopharmacology.orgnih.gov |

Phytotoxic Activity: Study of Natural Product Analogs

The pyrrolidine-2,4-dione moiety is a key feature of several natural products with significant phytotoxic (herbicidal) activity. The study of these natural compounds and their synthetic analogs provides insights into the structural requirements for this biological effect.

Pesthetoxin and Tenuazonic Acid Analogs:

The pyrrolidine-2,4-dione ring is a central component of a class of natural products known as tetramic acids. researchgate.netresearchgate.net Tenuazonic acid and its analogs are well-known mycotoxins that exhibit phytotoxic, antiviral, and antitumor activities. These compounds are characterized by a 3-acyl-pyrrolidine-2,4-dione structure.

Recent research has focused on synthesizing novel derivatives based on this natural scaffold to develop new herbicides. For example, researchers have combined the tetramic acid structure of pyrrolidine-2,4-dione with ether groups known for their herbicidal effects. nih.gov In one study, compounds with a 4-CH3 substituent (compound 52a) and a 2-OCH3 substituent (compound 52b) on an associated phenyl ring showed high inhibition rates of 84% and 65.6%, respectively, against the weed Echinochloa crus-galli (barnyard grass). nih.gov These findings underscore the potential of the pyrrolidine-2,4-dione scaffold in developing new phytotoxic agents.

Table 3: Phytotoxic Activity of Pyrrolidine-2,4-dione Analogs

| Compound Analog | Target Plant | Inhibition Rate (%) | Source |

|---|---|---|---|

| Pyrrolidine-2,4-dione derivative with 4-CH3 substituent (52a) | Barnyard grass (Echinochloa crus-galli) | 84 | nih.gov |

| Pyrrolidine-2,4-dione derivative with 2-OCH3 substituent (52b) | Barnyard grass (Echinochloa crus-galli) | 65.6 | nih.gov |

Structure Activity Relationship Sar Studies of Pyrrolidine 2,4 Dione Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrrolidine-2,4-dione (B1332186) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Modifications at the nitrogen atom (N-1), as well as at carbons C-3 and C-5, can dramatically alter a compound's potency, selectivity, and even its mode of action.

Research on related pyrrolidine (B122466) scaffolds has demonstrated that the length and character of the substituent at the N-1 position can have a significant impact on biological activity. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives developed as anticonvulsant agents, the substituents at the C-3 position were found to be critical determinants of activity and selectivity. Derivatives featuring 3-benzhydryl and 3-isopropyl groups exhibited the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, whereas compounds with a 3-methyl group were more active in the maximal electroshock (MES) test, indicating that even small changes at this position can tune the selectivity of the molecule for different biological pathways. nih.gov

Furthermore, studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed a preference for small, lipophilic substituents at the 3-phenyl position for optimal potency. rsc.org In a separate investigation of 1,5-diphenylpyrrolidine-2,4-diones, specific substitutions on the phenyl rings led to the emergence of pronounced inhibitory activity against Gram-positive bacteria. researchgate.net The electronic properties of substituents are also a key factor; for example, the presence of an electron-withdrawing group, such as a nitro group (-NO2), on a benzene (B151609) ring attached to the pyrrolidine core was found to enhance inhibitory activity, likely by optimizing hydrogen bonding interactions with the target enzyme. researchgate.net

These findings underscore the principle that systematic modification of substituents is a fundamental strategy for optimizing the therapeutic potential of the pyrrolidine-2,4-dione framework.

| Position of Substitution | Substituent Type/Example | Observed Biological Effect | Compound Class Studied |

|---|---|---|---|

| C-3 | 3-Benzhydryl, 3-Isopropyl | Favorable anticonvulsant activity (scPTZ test) | Pyrrolidine-2,5-diones |

| C-3 | 3-Methyl | More active in MES test, showing selectivity | Pyrrolidine-2,5-diones |

| C-3 | Small lipophilic 3-phenyl groups | Preferable for optimal NAAA inhibitory potency | Pyrrolidine amides |

| N-1, C-5 | Substituted Phenyl Groups | Pronounced activity against Gram-positive bacteria | 1,5-Diphenylpyrrolidine-2,4-diones |

| N-1 | Phenyl with Electron-Withdrawing Group (-NO2) | Enhanced inhibitory activity | Pyrrolidine-2,3-diones |

Stereochemical Effects on Biological Activity

Chirality and stereochemistry are paramount in drug action, as biological systems, such as enzymes and receptors, are inherently chiral. nih.gov The pyrrolidine ring is not flat and can adopt various puckered conformations, meaning the three-dimensional arrangement of its atoms and substituents is a critical factor in its biological function. nih.govbeilstein-journals.org The spatial orientation of substituents can dictate how a molecule binds to its target, its metabolic fate, and its transport across cellular membranes. nih.gov

The introduction of substituents can control the puckering of the pyrrolidine ring, effectively locking it into a specific conformation that may be more or less favorable for biological activity. nih.gov For example, selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that can impact the biological roles of the molecule. beilstein-journals.org The importance of stereochemistry is often absolute, where one stereoisomer is highly active while others are completely inert.

Several studies have highlighted the profound impact of stereochemistry on the activity of pyrrolidine-containing compounds:

Selective Cellular Uptake: In studies of the natural product 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.govnih.gov This suggests that the uptake of these compounds into the parasite is mediated by stereoselective transporters that recognize only the specific 3D shape of the natural isomer. nih.govnih.gov

Target-Specific Activity: For strigolactone analogues, which feature a related butenolide ring system, stereochemistry is crucial for the structure-activity relationship. researchgate.net Analogues bearing the naturally configured R-butenolide moiety showed enhanced biological activity, while compounds with an unnatural configuration at this center could induce different, unrelated biological effects. researchgate.net

Enhanced Efficacy: The introduction of complex stereochemical features, such as quaternary stereogenic centers (QSCs), into pyrrolidine scaffolds has been shown to be crucial for anticancer efficacy in certain compounds, illustrating that increased three-dimensionality can lead to improved therapeutic properties. reed.edu

These examples demonstrate that controlling the stereochemistry of the 5-isopropylpyrrolidine-2,4-dione scaffold is a vital aspect of designing effective and selective bioactive molecules.

| Compound Class / Example | Stereochemical Feature | Impact on Biological Activity |

|---|---|---|

| 3-Br-acivicin Derivatives | (5S, αS) natural configuration vs. other isomers | Only the natural (5S, αS) isomer showed significant antiplasmodial activity, suggesting stereoselective cellular uptake. nih.govnih.gov |

| Strigolactone Analogues | R-configured butenolide moiety vs. unnatural D-ring | The R-configuration led to enhanced, target-specific biological activity. researchgate.net |

| Multisubstituted Pyrrolidines | Presence of Quaternary Stereogenic Centers (QSCs) | Found to be crucial for the anticancer efficacy of the tested compounds. reed.edu |

| Fluorinated Pyrrolidines | Regio- and stereochemistry of fluorine substitution | Induces significant conformational changes (ring puckering) that impact biological roles. beilstein-journals.org |

Rational Design Principles for Enhanced Bioactivity within the Pyrrolidine-2,4-dione Framework

Rational drug design is a sophisticated approach that leverages structural biology, computational chemistry, and accumulated SAR knowledge to create novel bioactive molecules with improved properties. nih.govmdpi.com Instead of relying on random screening, this strategy involves the deliberate design of compounds intended to interact with a specific biological target in a predictable way. The pyrrolidine-2,4-dione framework serves as an excellent starting point for such design efforts.

Key principles applied in the rational design of pyrrolidine-2,4-dione derivatives include:

Scaffold-Based Design and Optimization: The pyrrolidine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov Design strategies often begin with this core and systematically introduce or modify functional groups to enhance interactions with the target. An example of this principle is the optimization of pyrimidine-2,4-dione derivatives, where various modifications to an attached piperazine (B1678402) moiety were performed to improve antagonism at the P2X7 receptor. researchgate.net

Structure-Based Design: When the three-dimensional structure of a target protein is known, ligands can be designed to fit precisely into its binding site. This involves analyzing protein-ligand interactions to identify key hydrogen bonds, hydrophobic pockets, and electrostatic interactions that can be exploited. This approach has been used to understand how gliptin-like structures containing pyrrolidine or pyrimidine-2,4-dione moieties bind to the S1 and S2 pockets of the DPP-4 enzyme, providing a blueprint for creating new inhibitors. acs.org

Biomimicry: This principle involves designing synthetic molecules that mimic the structure and function of natural bioactive compounds. For example, antifungal peptidomimetics incorporating a pyrrolidine-2,4-dione structure were designed based on the natural templates of plant defensins, which are antimicrobial peptides. nih.gov This approach leverages evolutionary optimization to create effective therapeutic leads.

Conformational Constraint: Given the flexibility of the five-membered ring, a key design principle is to introduce substituents that "lock" the ring into its most biologically active conformation. nih.gov This reduces the entropic penalty of binding and can lead to a significant increase in potency and selectivity.

| Design Principle | Description | Expected Outcome |

|---|---|---|

| Scaffold-Based Design | Using the pyrrolidine-2,4-dione core as a starting point for systematic modification of functional groups. | Optimization of potency and selectivity for a specific target. |

| Structure-Based Design | Utilizing the 3D structure of the biological target to design complementary ligands. | Improved binding affinity and rational development of highly specific inhibitors. |

| Biomimicry | Designing molecules that mimic the structure of natural bioactive compounds like peptides or alkaloids. | Creation of novel leads with a higher probability of biological activity. |

| Conformational Constraint | Introducing chemical features to restrict the flexibility of the pyrrolidine ring and favor the active conformation. | Enhanced potency and selectivity by reducing the entropic cost of binding. nih.gov |

Applications and Future Directions in Medicinal Chemistry Research

5-Isopropylpyrrolidine-2,4-dione and its Analogs as Versatile Pharmacophores in Drug Discovery

The pyrrolidine-2,4-dione (B1332186) core, including its 5-isopropyl substituted derivatives, serves as a versatile pharmacophore—a molecular framework responsible for a drug's biological activity. The value of the broader pyrrolidine (B122466) scaffold lies in its structural complexity and diversity, which enables the design of potent and less toxic drug candidates through the study of structure-activity relationships (SAR). researchgate.net Pyrrolidine derivatives have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. frontiersin.orgnih.govnih.gov

Specifically, the pyrrolidine-2,4-dione skeleton has been the focus of research for developing novel bioactive compounds. For instance, researchers have incorporated this scaffold into molecules designed as potential antifungal agents. rsc.org In one study, a series of novel pyrrolidine-2,4-dione derivatives were synthesized by combining the core structure with pharmacophores from hydrazine (B178648) and diphenyl ether. The resulting compounds were evaluated for their antifungal activity against several plant pathogens. rsc.org

Another area of investigation for this pharmacophore is in the development of insecticides. A study by Al-Zharani et al. detailed the synthesis of pyrrolidine-2,4-dione derivatives and their evaluation as mosquito larvicides against Culex quinquefasciatus. frontiersin.orgnih.gov The findings from these studies highlight the adaptability of the pyrrolidine-2,4-dione scaffold for creating compounds with distinct biological activities.

Design and Development of Novel Pyrrolidine-2,4-dione-Based Therapeutic Agents (Preclinical Focus)

The design and preclinical development of new drugs often begin with a promising scaffold like pyrrolidine-2,4-dione. Researchers modify this core structure to optimize its interaction with a specific biological target and enhance its therapeutic properties.

In the pursuit of new antifungal agents, a study designed and synthesized nineteen novel pyrrolidine-2,4-dione derivatives. rsc.org The design strategy involved combining the pyrrolidine-2,4-dione ring with hydrazine and diphenyl ether moieties. The antifungal activities of these compounds were tested against significant plant pathogenic fungi. The results indicated that many of the synthesized compounds showed notable biological activity. For example, some compounds demonstrated significant inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus. rsc.org

| Compound | R¹ Group | R² Group | Inhibition Rate (%) at 50 mg/L |

|---|---|---|---|

| 5a | H | 4-FPh | 85.7 |

| 5b | H | 4-ClPh | 89.6 |

| 5c | H | 4-BrPh | 88.1 |

| 5j | CH₃ | 4-FPh | 82.5 |

| 5k | CH₃ | 4-ClPh | 84.3 |

| 5l | CH₃ | 4-BrPh | 83.2 |

Data sourced from a study on novel pyrrolidine-2,4-dione derivatives as potential antifungal agents. rsc.org

Similarly, in the field of insecticide development, preclinical research focused on the larvicidal properties of pyrrolidine-2,4-dione derivatives. frontiersin.orgnih.gov In this research, compounds containing acetamide (B32628) and benzamide (B126) moieties attached to the core structure were synthesized. These derivatives were tested for their lethality against the larvae of the mosquito Culex quinquefasciatus. The results showed that some of the synthesized compounds had larvicidal activity comparable to the reference insecticide, permethrin. frontiersin.orgnih.gov

| Compound | Key Structural Moiety | LD₅₀ (μg/mL) |

|---|---|---|

| 50a | Acetamide | 26.06 |

| 50b | Benzamide | 26.89 |

| Permethrin (Reference) | - | 26.14 |

Data sourced from a study on the larvicidal activities of pyrrolidine-2,4-diones against Culex quinquefasciatus. frontiersin.orgnih.gov

These preclinical studies demonstrate a clear strategy: using the pyrrolidine-2,4-dione scaffold as a foundation and systematically modifying its peripheral chemical groups to develop agents for specific therapeutic or agricultural applications.

Emerging Research Trends and Methodological Advancements in Pyrrolidine Chemistry

The field of pyrrolidine chemistry is continually evolving, driven by the need for more efficient and versatile synthetic methods and the exploration of new biological applications. A key trend is the development of novel synthetic strategies to create complex pyrrolidine derivatives with high precision. researchgate.net This includes the use of metal-catalyzed transfer hydrogenation for the reductive amination of diketones, which offers an efficient route to N-aryl-substituted pyrrolidines. mdpi.com Such methods are advantageous due to their potential for scalability, use of environmentally benign solvents like water, and operational simplicity. mdpi.com

Another significant trend is the shift from single-target drug design to a multitarget approach. nih.gov Researchers are designing single chemical entities that can interact with multiple biological targets, which may lead to more effective treatments for complex diseases. The pyrrolidine scaffold is well-suited for this approach due to the numerous positions on the ring that can be chemically modified. nih.gov

Furthermore, computational tools are playing an increasingly important role in the design of new pyrrolidine-based compounds. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to understand how the structural features of a molecule relate to its biological activity. rsc.org For example, a 3D-QSAR model was used to analyze the antifungal activity of pyrrolidine-2,4-dione derivatives, revealing that introducing specific hydrophobic groups at certain positions on the molecule could significantly enhance its potency against Rhizoctonia solani. rsc.org These computational insights help guide the synthesis of more effective compounds, saving time and resources in the drug discovery process.

The ongoing exploration of new synthetic routes, combined with advanced computational design and a focus on novel biological targets, ensures that pyrrolidine chemistry, including that of this compound and its analogs, will remain a vibrant and productive area of medicinal chemistry research. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Isopropylpyrrolidine-2,4-dione to achieve high yield and purity?

- Methodological Answer : Multi-step synthesis involving cyclization and functional group protection is recommended. Key parameters include solvent polarity (e.g., dichloromethane for inert conditions) and base selection (e.g., NaOH for deprotonation). Reaction temperature should be maintained below 40°C to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography can improve purity (>95%) . Experimental designs such as factorial approaches (e.g., 2^k designs) can systematically optimize variables like stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural conformation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm proton environments and carbonyl groups. For example, the isopropyl group’s methyl protons appear as a doublet (δ ~1.2 ppm), while the pyrrolidine-dione ring protons resonate between δ 3.0–4.5 ppm .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles (e.g., C4–C5–H5 ≈ 119.7°) and stereochemistry .

- IR : Strong absorption bands near 1700–1750 cm⁻¹ verify the presence of the diketone moiety .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio) across eight experimental runs. For example:

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer : Discrepancies may arise from approximations in DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP). To reconcile results:

- Validate computational models with experimental kinetics (e.g., Arrhenius plots for activation energy).

- Re-examine solvent effects in simulations; implicit solvent models (e.g., PCM) often underestimate polarity-driven stabilization.

- Cross-reference with crystallographic data to confirm steric hindrance or hydrogen bonding .

Q. How do steric and electronic effects of the isopropyl group influence the compound’s catalytic activity?

- Methodological Answer :

- Steric Effects : The isopropyl group hinders nucleophilic attack at the diketone site, reducing reactivity in crowded environments (e.g., enantioselective catalysis).

- Electronic Effects : Electron-donating isopropyl groups stabilize intermediates via hyperconjugation, as evidenced by Hammett substituent constants (σ ~ -0.15).

- Experimental Validation : Competitive inhibition assays with bulkier substituents (e.g., tert-butyl) quantify steric contributions, while DFT calculations map charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.